molecular formula C6H10O7 B1144789 (3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid CAS No. 342385-52-8

(3S,4S,5R)-3,4,5,6-tetrahydroxy-2-oxohexanoic acid

Cat. No.: B1144789
CAS No.: 342385-52-8
M. Wt: 194.14 g/mol
InChI Key: VBUYCZFBVCCYFD-UHFFFAOYSA-N
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Description

2-Keto-L-gluconate is a hexose.
2-keto-L-gluconate is a natural product found in Burkholderia cepacia with data available.

Scientific Research Applications

Chlorogenic Acid: A Pharmacological Review

Chlorogenic Acid (CGA), known for its abundant presence in green coffee extracts and tea, exhibits a wide range of therapeutic roles including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities. It has been investigated for its potential in regulating lipid and glucose metabolism, which could help treat disorders like cardiovascular disease, diabetes, and obesity. This review emphasizes the need for further studies to uncover and optimize CGA's biological and pharmacological effects, suggesting it could serve as a natural food additive to reduce medicinal costs (Naveed et al., 2018).

Gallic Acid: Anti-Inflammatory Properties

Gallic acid (GA), a natural metabolite found in various fruits and plants, has garnered attention for its potent anti-inflammatory properties. The review discusses GA's pharmacological activities, mechanisms of action, and its potential as a candidate for treating inflammation-related diseases. The paper emphasizes GA's promising pharmacological activities and suggests it as a potential therapeutic agent, providing a theoretical basis for clinical application and guiding future research (Bai et al., 2020).

Sorption of Phenoxy Herbicides

A review on the sorption of 2,4-dichlorophenoxyacetic acid (2,4-D) and other phenoxy herbicides to soil and minerals shows the relevance of soil organic matter and iron oxides as primary sorbents. This research suggests that understanding the sorption properties of such compounds can inform environmental management practices and help mitigate their impact (Werner et al., 2012).

Phosphonic Acid: Applications

Phosphonic acid functional group's bioactive properties and applications in various fields, including medicine and material science, are reviewed. The study covers the synthesis methods, biological activities, and potential of phosphonic acids for developing new drugs and materials, highlighting their wide-ranging applications (Sevrain et al., 2017).

Antioxidant Activity Determination Methods

A critical presentation of tests used to determine antioxidant activity, including their mechanisms, applicability, and the pros and cons. This review could guide researchers in selecting appropriate methods for analyzing the antioxidant potential of compounds, which is crucial for understanding their biological roles and potential health benefits (Munteanu & Apetrei, 2021).

Properties

IUPAC Name

3,4,5,6-tetrahydroxy-2-oxohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-4,7-10H,1H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUYCZFBVCCYFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)C(=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859528
Record name Hex-2-ulosonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-L-gluconate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73803-83-5, 669-90-9, 91548-32-2, 342385-52-8
Record name 2-Hexulosonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73803-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ketogluconic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000669909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC87544
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87544
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Record name L-Xylo-hex-2-ulosonic acid hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name 2-Keto-L-gluconate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011732
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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